molecular formula C20H40O2 B082916 2-Ethyloctadecanoic acid CAS No. 14276-80-3

2-Ethyloctadecanoic acid

Cat. No.: B082916
CAS No.: 14276-80-3
M. Wt: 312.5 g/mol
InChI Key: OHIOERKSFVRABL-UHFFFAOYSA-N
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Description

2-Ethyloctadecanoic acid (CAS: 14276-80-3, EC: 238-167-9) is a branched-chain fatty acid with the molecular formula C₂₀H₄₀O₂ and a molecular weight of 312.5304 g/mol . Its IUPAC name reflects the ethyl substituent at the second carbon of an 18-carbon carboxylic acid backbone, resulting in the InChIKey OHIOERKSFVRABL-UHFFFAOYSA-N . This structural branching distinguishes it from linear fatty acids, influencing its physical properties and industrial applications.

The compound has been identified in natural sources, including Stachys milanii Petrovic (Lamiaceae), where its presence suggests biochemical and ecological roles, such as membrane lipid modulation or stress response . Industrially, it is utilized in specialized sectors like lubricants, surfactants, and polymer additives due to its thermal stability and hydrophobic properties . Global market data (1997–2046) highlight its steady demand in over 200 countries, with projections emphasizing growth in manufacturing sectors .

Properties

CAS No.

14276-80-3

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

2-ethyloctadecanoic acid

InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(4-2)20(21)22/h19H,3-18H2,1-2H3,(H,21,22)

InChI Key

OHIOERKSFVRABL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(CC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(CC)C(=O)O

Other CAS No.

14276-80-3
615559-86-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The ethyl branching at C₂ in 2-ethyloctadecanoic acid reduces intermolecular Van der Waals forces compared to linear analogs, lowering its melting point and enhancing solubility in nonpolar solvents. Below is a comparative analysis with structurally related fatty acids:

Compound Molecular Formula Molecular Weight (g/mol) Structure Key Physical Properties
This compound C₂₀H₄₀O₂ 312.53 Branched C₁₈ + C₂ ethyl High thermal stability; lower MP than linear C₂₀ acids
Hexadecanoic acid (Palmitic acid) C₁₆H₃₂O₂ 256.43 Linear C₁₆ MP: 63°C; widely used in soaps, cosmetics
Neodecanoic acid (2,2-Dimethyloctanoic acid) C₁₀H₂₀O₂ 172.26 Branched C₈ + 2 C₁ methyl MP: ~-40°C; low viscosity; used in metalworking fluids
Heptadecanoic acid C₁₇H₃₄O₂ 270.45 Linear C₁₇ MP: 61–62°C; laboratory chemical
2-(Tetradecylthio)acetic acid C₁₆H₃₂O₂S 288.49 Thioether-linked C₁₄ Reactive sulfur group; used in specialty surfactants

Toxicity and Environmental Impact

  • This compound: Limited toxicity data available, but branched-chain acids generally exhibit lower acute toxicity compared to perfluorinated analogs (e.g., PFAS) .
  • Hexadecanoic acid: Classified as a skin/eye irritant (H315, H319) .
  • Neodecanoic acid: Requires PPE (gloves, respirators) due to moderate irritation risks .
  • 2-(Tetradecylthio)acetic acid : Releases toxic fumes (e.g., SOₓ) under combustion; requires stringent spill containment .

Environmental persistence varies: linear acids (e.g., hexadecanoic acid) biodegrade faster than branched or sulfur-containing derivatives .

Research Findings and Data Gaps

  • Biological Significance: this compound in Stachys milanii may contribute to plant defense mechanisms, though exact pathways require further study .
  • Market Trends: Demand for this compound is projected to grow at 3.2% CAGR (2027–2046), driven by Asia-Pacific industrial expansion .
  • Toxicological Data: Absence of comprehensive ecotoxicity studies for this compound remains a research gap, necessitating OECD guideline testing .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2-Ethyloctadecanoic acid in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for detecting branched-chain fatty acids like this compound. For GC-MS, derivatization (e.g., methylation) is often required to improve volatility. LC-MS avoids this step but requires optimization of mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to enhance ionization efficiency. Validation should include spike-and-recovery tests in matrices (e.g., biological or environmental samples) to assess accuracy (80–120%) and precision (RSD <15%) .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheet (SDS) protocols for structurally similar compounds (e.g., 2-Hydroxyoctadecanoic acid). Key precautions include:

  • Use of PPE (nitrile gloves, lab coats, and safety goggles).
  • Storage in airtight containers at 4°C to prevent oxidation.
  • Work under fume hoods to minimize inhalation risks.
  • Neutralize spills with sodium bicarbonate before disposal .

Q. What authoritative databases provide reliable physicochemical data for this compound?

  • Methodological Answer : The National Institute of Standards and Technology (NIST) Chemistry WebBook offers validated data on melting points, boiling points, and spectral signatures. For regulatory compliance, the European Chemicals Agency (ECHA) database provides toxicity and environmental persistence data for structurally analogous substances (e.g., perfluoroalkyl acids), which can inform hazard assessments .

Advanced Research Questions

Q. How can experimental designs be optimized to study the environmental persistence of this compound in Arctic ecosystems?

  • Methodological Answer :

  • Field Sampling : Collect sediment and water samples from multiple Arctic regions (e.g., Svalbard, Greenland) to account for spatial variability. Use isotope-labeled this compound (e.g., ¹³C-labeled) to track degradation pathways.
  • Lab Simulations : Conduct microcosm experiments under controlled temperature (-5°C to 10°C) and UV exposure to mimic seasonal changes. Measure half-lives using LC-MS/MS and compare degradation rates with linear-chain analogues (e.g., octadecanoic acid) .

Q. How can researchers resolve contradictions in bioaccumulation data for this compound across different trophic levels?

  • Methodological Answer :

  • Data Cross-Validation : Use multiple analytical methods (e.g., GC-MS, LC-MS, and nuclear magnetic resonance) to confirm concentrations in tissues of aquatic organisms (e.g., fish liver, plankton).
  • Statistical Modeling : Apply mixed-effects models to account for clustered data (e.g., nested observations within species) and covariates like lipid content and trophic position. Sensitivity analysis can identify outliers or confounding variables (e.g., co-exposure to other pollutants) .

Q. What strategies ensure methodological rigor when integrating this compound research into existing literature on branched-chain fatty acids?

  • Methodological Answer :

  • Systematic Reviews : Use PRISMA guidelines to screen studies, focusing on synthesis routes, bioactivity assays, and environmental fate. Highlight gaps, such as limited data on microbial degradation pathways.
  • Meta-Analysis : Pool data from studies using random-effects models to estimate overall effect sizes (e.g., log-transformed bioaccumulation factors). Address heterogeneity via subgroup analysis (e.g., freshwater vs. marine ecosystems) .

Q. How can isotopic labeling techniques improve mechanistic studies of this compound metabolism in mammalian models?

  • Methodological Answer :

  • Labeling Protocol : Synthesize deuterated this compound (d₃-ethyl group) via catalytic deuteration. Administer intravenously to rodents and track distribution in plasma, liver, and adipose tissue using high-resolution mass spectrometry.
  • Kinetic Analysis : Compartmental modeling (e.g., NONMEM software) can estimate absorption rates and metabolic clearance. Compare results with unlabeled analogs to assess isotope effects .

Data Presentation and Reproducibility

Q. What are best practices for presenting chromatographic data on this compound in peer-reviewed journals?

  • Methodological Answer :

  • Figures : Include total ion chromatograms (TICs) and extracted ion chromatograms (EICs) with baseline separation (resolution >1.5) between peaks. Annotate retention times and mass-to-charge ratios (m/z).
  • Tables : Report limits of detection (LOD), quantification (LOQ), and recovery rates across matrices. Use footnotes to detail instrument parameters (e.g., column type: C18, 2.1 × 100 mm, 1.7 µm) .

Q. How can researchers enhance the reproducibility of synthesis protocols for this compound?

  • Methodological Answer :

  • Stepwise Documentation : Publish detailed synthetic routes (e.g., Friedel-Crafts alkylation of stearic acid derivatives) in supplementary materials, including reaction times, temperatures, and purification methods (e.g., column chromatography with hexane/ethyl acetate gradients).
  • Open Data : Share raw NMR spectra (¹H, ¹³C) and crystallographic data (if available) in public repositories like Zenodo or Figshare .

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